LRRK2 Inhibitory Potential: Structural Grounding in the Benzothiazole-Benzamide Pharmacophore
The compound falls within the general formula (I) of benzothiazole-benzamides disclosed in EP3842422A1 as LRRK2 inhibitors for neurodegenerative disease treatment [1]. While the exact IC50 value for this specific compound has not been published in peer-reviewed literature, the patent establishes the benzothiazole-benzamide core with halogenated benzamide substituents as a privileged scaffold for LRRK2 inhibition. Supporting this, Zaldivar-Diez et al. (2020) demonstrated that structurally related benzothiazole-based compounds (e.g., compounds 5 and 14) inhibit LRRK2 and promote neural progenitor proliferation and oligodendrocytic differentiation via Wnt/β-catenin pathway modulation [2].
| Evidence Dimension | LRRK2 inhibitory potential (class-level) |
|---|---|
| Target Compound Data | Structurally encompassed within the patent's general formula (I); predicted to inhibit LRRK2 based on scaffold [1] |
| Comparator Or Baseline | Related benzothiazole-benzamides (compounds 5 and 14 in Zaldivar-Diez et al.) demonstrated LRRK2 inhibition and functional neurogenic effects [2] |
| Quantified Difference | Not directly quantified for this specific compound; class-level extrapolation |
| Conditions | In vitro kinase assay and cell-based neurogenesis models (Zaldivar-Diez et al. 2020) |
Why This Matters
This positions the compound within a validated, patent-protected chemical space for a high-value neurodegenerative target, making it a relevant tool compound for LRRK2-focused drug discovery programs.
- [1] EP3842422A1. LRRK2 inhibiting compounds and use thereof for treating neurodegenerative diseases. European Patent Office, published June 30, 2021. View Source
- [2] Zaldivar-Diez J, et al. Benzothiazole-Based LRRK2 Inhibitors as Wnt Enhancers and Promoters of Oligodendrocytic Fate. J Med Chem. 2020;63(5):2638-2655. doi:10.1021/acs.jmedchem.9b01752. View Source
